![molecular formula C18H18BrNO4 B4112166 ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)
ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate
Overview
Description
Ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate, also known as BPPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPPB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
Ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate works by binding to specific GPCRs, activating downstream signaling pathways and leading to a range of physiological effects. The exact mechanism of action of ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate is not fully understood, but it is thought to involve the modulation of intracellular calcium levels and the activation of protein kinase C.
Biochemical and Physiological Effects:
ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate has been shown to have a range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the activation of protein kinase C, and the inhibition of certain ion channels. These effects have been shown to be selective for certain GPCRs, making ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate a valuable tool for studying the role of these receptors in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate in lab experiments is its selectivity for certain GPCRs, allowing researchers to study the role of these receptors in specific physiological processes. However, one limitation of using ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Future Directions
There are a number of future directions for research involving ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate, including further studies of its mechanism of action and its potential applications in various fields. ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate may also be used as a starting point for the development of new compounds with even greater selectivity and potency for specific GPCRs. Additionally, ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate may have potential applications in the treatment of various diseases and disorders, making it an area of interest for researchers in the pharmaceutical industry.
Scientific Research Applications
Ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate has been used in a variety of scientific research applications, including as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate has been shown to selectively bind to certain GPCRs, making it a valuable tool for researchers studying these receptors.
properties
IUPAC Name |
ethyl 4-[2-(4-bromophenoxy)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-18(22)13-4-8-15(9-5-13)20-17(21)12(2)24-16-10-6-14(19)7-11-16/h4-12H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDKNTGWXKKXTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(4-bromophenoxy)propanoylamino]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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